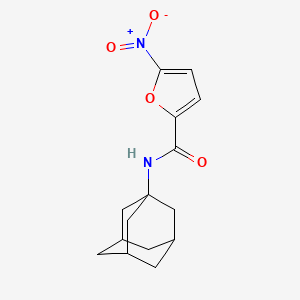
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide, also known as CNM-AMMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide works by binding to the active site of enzymes such as MMPs and caspases, causing a change in its fluorescence properties that can be detected using various methods such as fluorescence microscopy and flow cytometry. As a photosensitizer, this compound absorbs light energy and transfers it to oxygen molecules, producing reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can selectively detect MMP and caspase activity in vitro and in vivo, making it a promising tool for studying these enzymes in various biological systems. As a photosensitizer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide as a fluorescent probe or photosensitizer is its high selectivity and sensitivity for detecting MMP and caspase activity and inducing apoptosis in cancer cells, respectively. However, one limitation is that its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide research, including the development of more efficient and cost-effective synthesis methods, the optimization of its properties as a fluorescent probe or photosensitizer, and the exploration of its potential applications in other fields such as drug delivery and bioimaging. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in biological systems.
In conclusion, this compound is a promising chemical compound that has potential applications in scientific research, particularly as a fluorescent probe for detecting enzyme activity and a photosensitizer for cancer treatment. Its unique properties make it a valuable tool for studying various biological processes, and further research is needed to fully explore its potential in these areas.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has been studied for its potential use as a fluorescent probe for detecting the activity of enzymes such as matrix metalloproteinases (MMPs) and caspases, which are involved in various physiological and pathological processes. It has also been investigated as a photosensitizer for photodynamic therapy (PDT), a cancer treatment that involves the use of light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-4-3-5-11(14(9)22-2)15(19)17-13-7-6-10(18(20)21)8-12(13)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABVZTSLMPKHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4403629.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]nicotinamide](/img/structure/B4403634.png)

![1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4403641.png)
![4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403687.png)
![4-benzyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4403697.png)
![3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4403701.png)
![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4403706.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403722.png)